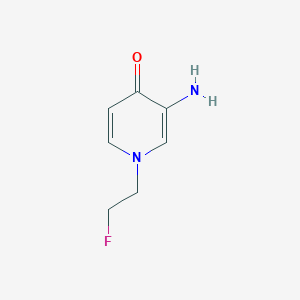
3-Amino-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a fluoroethyl group, and a dihydropyridinone ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with fluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-Amino-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The amino and fluoroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
科学的研究の応用
3-Amino-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用機序
The mechanism of action of 3-Amino-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The amino and fluoroethyl groups enable the compound to form hydrogen bonds and engage in dipole-dipole interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-Amino-1-(2-chloroethyl)-1,4-dihydropyridin-4-one
- 3-Amino-1-(2-bromoethyl)-1,4-dihydropyridin-4-one
- 3-Amino-1-(2-iodoethyl)-1,4-dihydropyridin-4-one
Uniqueness
3-Amino-1-(2-fluoroethyl)-1,4-dihydropyridin-4-one is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro, bromo, and iodo counterparts .
特性
分子式 |
C7H9FN2O |
|---|---|
分子量 |
156.16 g/mol |
IUPAC名 |
3-amino-1-(2-fluoroethyl)pyridin-4-one |
InChI |
InChI=1S/C7H9FN2O/c8-2-4-10-3-1-7(11)6(9)5-10/h1,3,5H,2,4,9H2 |
InChIキー |
QXOSZARDPKPEPP-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=C(C1=O)N)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



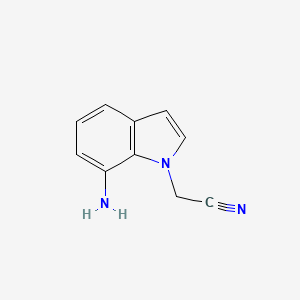
![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl fluoride](/img/structure/B13158976.png)
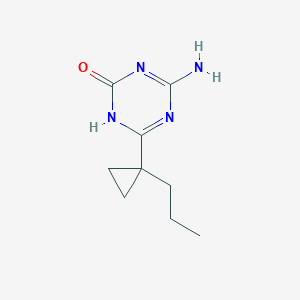
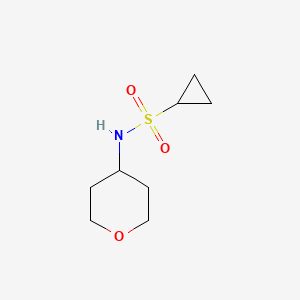
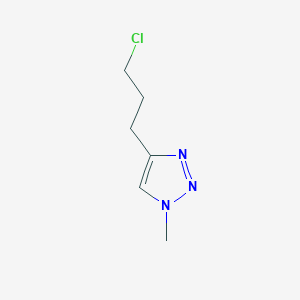



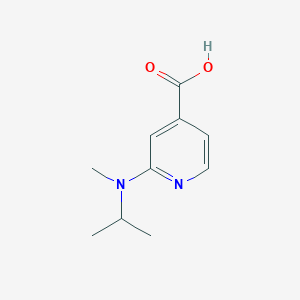
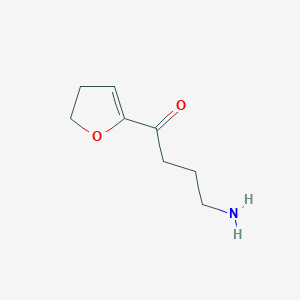
![2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane](/img/structure/B13159036.png)
![2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol](/img/structure/B13159047.png)
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)
